
4-Methyl-4-(4-nitrophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-(4-nitrophenyl)piperidine is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-(4-nitrophenyl)piperidine typically involves the reaction of 4-nitrobenzaldehyde with 4-methylpiperidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactions, which offer advantages such as improved safety, scalability, and efficiency. These methods often utilize advanced catalysts and optimized reaction conditions to achieve high throughput and consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4-(4-nitrophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The piperidine ring can undergo substitution reactions, where different functional groups replace the hydrogen atoms
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine
Major Products Formed:
Aminopiperidine derivatives: Formed through reduction of the nitro group.
Halogenated piperidines: Formed through substitution reactions
Scientific Research Applications
4-Methyl-4-(4-nitrophenyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-4-(4-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in the synthesis of various pharmaceuticals.
4-Nitropiperidine: A similar compound with a nitro group attached to the piperidine ring.
4-Methylpiperidine: A derivative with a methyl group attached to the piperidine ring
Uniqueness: 4-Methyl-4-(4-nitrophenyl)piperidine is unique due to the presence of both a methyl and a nitro group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-methyl-4-(4-nitrophenyl)piperidine |
InChI |
InChI=1S/C12H16N2O2/c1-12(6-8-13-9-7-12)10-2-4-11(5-3-10)14(15)16/h2-5,13H,6-9H2,1H3 |
InChI Key |
VDEDQSDVCHDRBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


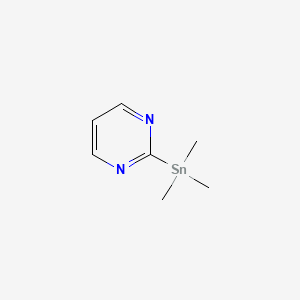
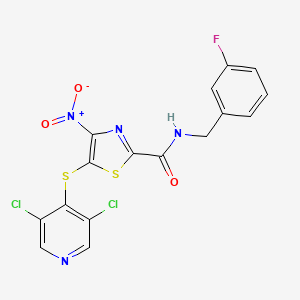
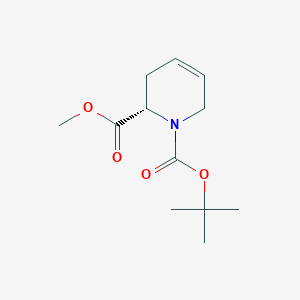

![Methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12983541.png)

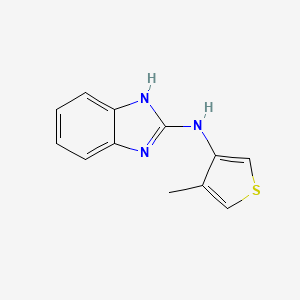
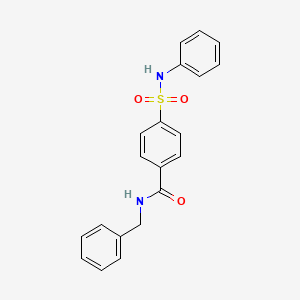
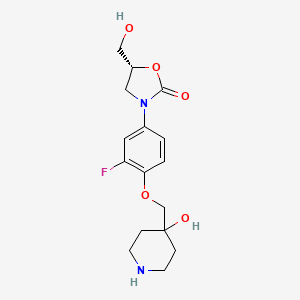
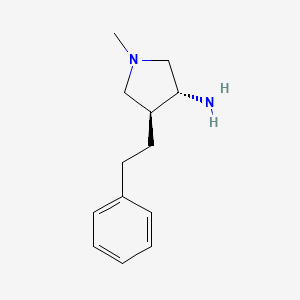

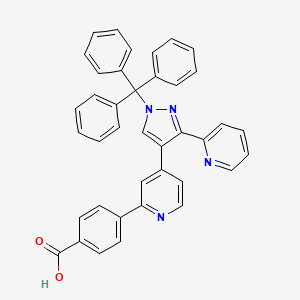
![9-(Bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12983577.png)

